molecular formula C16H17N3O2 B11343514 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B11343514
M. Wt: 283.32 g/mol
InChI Key: NJGGQEDTHUVIQM-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzodiazole core is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The alkylated benzodiazole is reacted with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide
  • N-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide

Uniqueness

N-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the benzodiazole nitrogen and the furan-2-carboxamide moiety contributes to its distinct properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-3-19-13-8-5-4-7-12(13)17-15(19)11-18(2)16(20)14-9-6-10-21-14/h4-10H,3,11H2,1-2H3

InChI Key

NJGGQEDTHUVIQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CO3

Origin of Product

United States

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